molecular formula C15H20O4 B1245481 Carpesiolin

Carpesiolin

Cat. No. B1245481
M. Wt: 264.32 g/mol
InChI Key: IOUNDPHKKPZPKB-GSNHZRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpesiolin is a sesquiterpene lactonethat is 2,3-dihydroaromaticin substituted by an alpha-hydroxy group at position 6. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a sesquiterpene lactone and a secondary alcohol.

Scientific Research Applications

Total Synthesis and Chemical Structure

  • The total synthesis of (±)-carpesiolin has been achieved using a new and general synthetic route to helenanolide sesquiterpenes. This process includes the stereocontrolled introduction of a specific methyl group and conversion to a perhydroazulenone via a regiospecific ring expansion reaction (Nagao et al., 1981).
  • Another study reported a total synthesis of (±)-carpesiolin starting from hydroazulenone, a key intermediate of helenanolide synthesis. This study helped confirm the structure of carpesiolin through chemical and spectroscopic evidence (Nagao et al., 1983).

Ethnopharmacological Relevance

  • The genus Carpesium, from which carpesiolin is derived, has been used in traditional Chinese, Korean, and Japanese medicines. The antipyretic, antimalarial, haemostatic, anti-inflammatory, and detoxifying properties of their extracts have been utilized in the treatment of various diseases (Zhang et al., 2015).

Pharmacological Potential

  • Research has identified about 50 active compounds within the genus Carpesium, including carpesiolin, which show potential therapeutic effects in the treatment of cancer, inflammatory diseases, and parasitosis. However, more pharmacological experiments are needed to test these compounds further (Zhang et al., 2015).
  • Cytotoxic sesquiterpene lactones, including carpesiolin, have been isolated from Carpesium abrotanoides and have shown significant cytotoxic activity against various tumor cell lines, suggesting potential in cancer treatment (Lee et al., 2002).

Chemical Studies

  • Studies on compounds related to carpesiolin, such as mass spectra analysis, have provided insights into the chemical structure and potential biological activities of these compounds (Plugar' et al., 1993).

properties

Product Name

Carpesiolin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1

InChI Key

IOUNDPHKKPZPKB-GSNHZRAGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2

SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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